molecular formula C12H17NO4 B8403855 Methyl 3-((N,N-bis-(2-hydroxyethyl)amino))benzoate

Methyl 3-((N,N-bis-(2-hydroxyethyl)amino))benzoate

Cat. No.: B8403855
M. Wt: 239.27 g/mol
InChI Key: FJSJXWJKBXFYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-((N,N-bis-(2-hydroxyethyl)amino))benzoate is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

methyl 3-[bis(2-hydroxyethyl)amino]benzoate

InChI

InChI=1S/C12H17NO4/c1-17-12(16)10-3-2-4-11(9-10)13(5-7-14)6-8-15/h2-4,9,14-15H,5-8H2,1H3

InChI Key

FJSJXWJKBXFYEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N(CCO)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethylene oxide (16 mL, 330 mmol) was added rapidly via a cold syringe to a solution of methyl 3-aminobenzoate (5.0g, 33 mmol), glacial acetic acid (40 mL), and water (40 mL) with stirring at 0 ° C. under nitrogen beneath a dry ice/acetone condenser. After 1 h, the cold bath was removed and the reaction stirred for 43 h at room temperature. Water was added, and the mixture neutralized by adding solid sodium bicarbonate portionwise. After a series of EtOAc/H2O extractions, the crude product was isolated by concentration under reduced pressure. Purification by chromatography on silica gel, eluting with 0% to 5% MeOH in EtOAc, and evaporation yielded an oil (6.9 g). IR(neat): cm-1 3340, 1718. 1H NMR(300 MHz, CDCl3): 7.38-6.87 (m, 4H), 3.90-3.85 (m, 7H), 3.65-3.59 (m, 4H), 3.27 (s, 2H). HR-MS: Calc'd. 240.1236, Found 240.1237.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

Methyl 3-aminobenzoate (3.8 g; 25 mmol) was reacted with 11 g (250 mmol; 10 equivalents) of ethylene oxide in 25 ml of 30% acetic acid, followed by post treatments. The crude product so obtained was purified by chromatography on a silica gel column (eluted with methylene chloride/2-4% methanol), whereby 5.95 g (24.9 mmol) of the title compound were obtained as a yellow oil (yield: quantitative).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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